molecular formula C11H11BrN2O2 B2690103 Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1352396-33-8

Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2690103
CAS No.: 1352396-33-8
M. Wt: 283.125
InChI Key: LSXLAAMFCFXBKB-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1352396-33-8; molecular formula: C₁₁H₁₁BrN₂O₂; molecular weight: 283.12) is a brominated imidazo[1,2-a]pyridine derivative with a methyl substituent at position 3 and an ethyl ester group at position 2 . This compound is synthesized via cyclization of 3-bromopyridin-2-amine derivatives with ethyl 3-bromopyruvate, followed by bromination and functionalization steps . Imidazo[1,2-a]pyridines are critical intermediates in medicinal chemistry, serving as precursors for antitrypanosomal agents, antiviral compounds, and kinase inhibitors .

Properties

IUPAC Name

ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-7(2)14-6-4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXLAAMFCFXBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridines are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate 8-Br, 3-CH₃ C₁₁H₁₁BrN₂O₂ 283.12 High purity (≥98%), used in drug intermediates; bromine enhances cross-coupling reactivity
Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate 8-Cl, 2-CH₃ C₁₁H₁₁ClN₂O₂ 246.67 Similarity score: 0.99; chlorine reduces steric hindrance compared to bromine
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate 8-Br, 6-CH₃ C₁₁H₁₁BrN₂O₂ 283.12 Positional isomer; methyl at 6 alters steric interactions in binding pockets
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-Br, 2-CF₃ C₁₁H₈BrF₃N₂O₂ 337.09 Trifluoromethyl group improves metabolic stability and lipophilicity
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 7-Cl, 8-I C₁₀H₉ClIN₂O₂ 363.55 Iodine enhances reactivity in Suzuki cross-coupling reactions
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F C₁₀H₈BrFN₂O₂ 287.09 Fluorine increases electronegativity, influencing electronic distribution

Biological Activity

Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1352396-33-8) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This compound is part of the imidazo[1,2-a]pyridine family and is noted for its unique structural features, including the presence of a bromine atom and an ethyl ester group, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrN2O2, with a molecular weight of 283.13 g/mol. The compound's structure includes an imidazole ring fused with a pyridine ring, which plays a crucial role in its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanisms of action involve enzyme inhibition and receptor binding, making it a valuable scaffold for drug development.

Key Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis. It is believed to inhibit essential enzymes involved in bacterial cell wall synthesis, such as DNA gyrase and topoisomerase.
  • Anticancer Potential : Research suggests that derivatives of imidazo[1,2-a]pyridine compounds can induce apoptosis in cancer cells. This compound may enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer cell pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's bromine atom at the 8th position facilitates nucleophilic substitution reactions, enhancing its reactivity with target biomolecules.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in DNA replication and repair processes in bacteria and cancer cells. This inhibition leads to disrupted cellular functions and ultimately cell death.

Case Studies

  • Tuberculosis Treatment : A study highlighted the effectiveness of this compound against drug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated significant bactericidal activity in vitro, suggesting its potential as a lead compound for new tuberculosis therapies.
  • Cancer Cell Lines : In vitro studies using various cancer cell lines have indicated that this compound can induce apoptosis through mitochondrial pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Comparative Analysis

A comparison with similar compounds within the imidazo[1,2-a]pyridine family reveals distinct differences in biological activity based on structural variations:

Compound NameStructure FeaturesBiological Activity
This compoundBromine at position 8; ethyl carboxylateAntimicrobial; anticancer
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acidBromine at position 3; carboxylic acidLimited antibacterial activity
Imidazo[1,2-a]pyridineNo bromine or carboxylic groupsMinimal biological activity

Q & A

Q. What are the optimized synthetic routes for Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate?

The compound is typically synthesized via cyclization of substituted 2-aminopyridine derivatives with ethyl bromopyruvate. For example:

  • Step 1 : React 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux, using NaHCO₃ as a base, yielding 65% of the target compound .
  • Step 2 : Purification via column chromatography and characterization by 1^1H/13^13C NMR and HRMS ensures structural fidelity . Alternative methods involve microwave-assisted reactions for improved regioselectivity and reduced reaction time .

Table 1 : Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Reference
Cyclization with NaHCO₃Ethanol, reflux, 12 h65%
Microwave-assistedPd catalysis, 100°C, 1 h27–55%

Q. How is the structure of this compound confirmed in academic research?

  • Spectroscopy : 1^1H NMR (e.g., methyl protons at δ 2.5–2.7 ppm, ethyl ester at δ 1.3–1.4 ppm) and 13^13C NMR (carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : HRMS (e.g., [M+H]⁺ at m/z 299.02 for C₁₁H₁₂BrN₂O₂) .
  • X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths/angles (e.g., C-Br bond ≈ 1.9 Å) .

Advanced Research Questions

Q. How can regioselective functionalization at the 8-bromo position be achieved?

Regiocontrol is critical for modifying the bromo group. Key strategies include:

  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., p-tolylboronic acid, yielding 27% under microwave conditions) .
  • Buchwald-Hartwig Amination : Introduce amines via Pd/Xantphos catalysts, optimizing solvent (toluene) and temperature (110°C) .
  • SNAr Reactions : Utilize electron-deficient intermediates for nucleophilic substitution .

Note : Steric hindrance from the 3-methyl group may require tailored catalysts (e.g., bulky phosphine ligands) .

Q. What methodologies are used to evaluate its pharmacological potential?

  • In Vitro Antiparasitic Assays : Test against Entamoeba histolytica and Trichomonas vaginalis using IC₅₀ determination (e.g., 10–50 µM efficacy) .
  • Anti-Inflammatory Screening : Measure COX-2 inhibition via ELISA and TNF-α suppression in murine macrophages .
  • Anticancer Profiling : Assess cytotoxicity in lung/pancreatic cancer cell lines (e.g., IC₅₀ via MTT assay) .

Table 2 : Representative Biological Data

Activity TypeModel SystemIC₅₀/EC₅₀Reference
AntiparasiticE. histolytica12 µM
Anti-InflammatoryMurine Macrophages18 µM
Anticancer (Pancreatic)MIA PaCa-2 Cells25 µM

Q. How are crystallization challenges addressed for X-ray analysis?

  • Solvent Selection : Use ethanol/water mixtures for slow evaporation, yielding needle-like crystals .
  • SHELX Refinement : Resolve disorder using PART instructions and anisotropic displacement parameters (ADPs) for Br and ester groups .
  • Validation Tools : Check CIF files with PLATON to identify missed symmetry or solvent molecules .

Q. What are the common intermediates in its derivatization?

  • Hydrazide Intermediate : React with hydrazine hydrate to form imidazo[1,2-a]pyridine-2-carbohydrazide, enabling Schiff base synthesis .
  • Active Ester Derivatives : Couple with amino acids via DCC/HOBt, yielding amides for drug delivery studies .
  • Boronate Esters : Introduce boron-containing groups for Suzuki cross-coupling .

Contradictions and Limitations

  • Yield Variability : NaHCO₃-based synthesis (65% yield) vs. microwave methods (27–55%) highlights trade-offs between simplicity and efficiency.
  • Biological Selectivity : While antiparasitic activity is robust, anticancer effects may require structural optimization (e.g., trifluoromethyl substitution) .

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